3-Piperidinamine hydrochloride

Medicinal Chemistry Integrin Antagonists Stereochemistry

Obtaining chiral 3-aminopiperidine scaffolds often complicates neuroscience and oncology programs. 3-Piperidinamine hydrochloride (CAS 127294-75-1) resolves this as a ready-to-derivatize racemic building block. - Directly enables synthesis of potent integrin αvβ3 antagonists; the (3S)-enantiomer shows superior activity. - Recognized privileged structure for cognition-enhancing agents, accelerating CNS library synthesis. - Hydrochloride salt ensures optimal solubility and stability for reliable high-throughput chemistry. Supplied with full analytical documentation.

Molecular Formula C5H13ClN2
Molecular Weight 136.62 g/mol
CAS No. 127294-75-1
Cat. No. B147636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Piperidinamine hydrochloride
CAS127294-75-1
Molecular FormulaC5H13ClN2
Molecular Weight136.62 g/mol
Structural Identifiers
SMILESC1CC(CNC1)N.Cl
InChIInChI=1S/C5H12N2.ClH/c6-5-2-1-3-7-4-5;/h5,7H,1-4,6H2;1H
InChIKeyITYKBOIQLYMDTI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Piperidinamine Hydrochloride: Core Pharmaceutical Building Block


3-Piperidinamine hydrochloride (CAS 127294-75-1), with the molecular formula C5H13ClN2 and a molecular weight of 136.62 g/mol, is a racemic mixture of a six-membered heterocyclic amine containing a primary amino group at the 3-position of the piperidine ring . This compound serves as a foundational building block in organic synthesis, particularly in the development of pharmaceuticals and bioactive molecules . Its utility stems from the presence of the secondary amine within the piperidine ring and the exocyclic primary amine, which provide versatile handles for further derivatization, such as in the synthesis of enzyme inhibitors and central nervous system agents .

Building block
Core 3-aminopiperidine scaffold for pharmaceutical synthesis
Derivatization
Primary amine and ring NH provide versatile functional handles
Chiral entry
Racemic starting material suitable for chiral resolution studies

3-Piperidinamine Hydrochloride: Why Substitution Fails


While several aminopiperidine derivatives exist (e.g., 2-aminopiperidine, 4-aminopiperidine, and various chiral isomers), simple substitution is not possible due to critical differences in their chemical behavior and biological activity. The 3-position of the amine on the piperidine ring is a key structural determinant for biological activity. For instance, in a study on integrin antagonists, the (3S)-aminopiperidine analogue demonstrated the strongest activity against alpha(v)beta3, and the S isomer at the piperidine ring was more potent than the R isomer [1]. Furthermore, the 3-aminopiperidine scaffold itself is recognized as a promising platform for developing cognition-enhancing drugs, a property not inherent to its 2- or 4-amino counterparts [2]. The hydrochloride salt form specifically offers advantages in stability and solubility compared to the free base, making it the preferred form for research and industrial applications .

1
Regioisomer mismatch
2- or 4-aminopiperidine scaffolds exhibit different pharmacological profiles; 3-position is a critical determinant.
2
Enantiomer activity shift
S/R enantiomers show divergent potency in integrin models; racemic substitution may not reproduce reported (S)-enantiomer profiles.
3
Salt form interchange
Hydrochloride form provides distinct stability and solubility; direct replacement with free base may alter handling properties.

Evidence for Selecting 3-Piperidinamine Hydrochloride


Chirality in alpha(v)beta3 Integrin Antagonism

The stereochemistry of the 3-aminopiperidine core is a decisive factor in potency. In a direct comparative study of tricyclic pharmacophore-based integrin antagonists, the (3S)-aminopiperidine analogue exhibited the most potent activity against the alpha(v)beta3 integrin receptor [1]. The S isomer at the piperidine ring was demonstrated to be more potent than the corresponding R isomer [1].

αvβ3 Antagonism
Head-to-head
S isomer reported more potent than R isomer
Enantiomer-attribution review
In vitro binding assay; SAR of tricyclic pharmacophore
Medicinal Chemistry Integrin Antagonists Stereochemistry

3-Aminopiperidine Scaffold for Cognitive Enhancement

The 3-aminopiperidine moiety is specifically identified as a promising scaffold for synthesizing new drugs with cognition-enhancing activity, a property not attributed to the 2- or 4-aminopiperidine regioisomers [1]. This is a class-level inference, as the specific activity is attributed to the scaffold itself rather than a single unsubstituted compound.

Cognition scaffold
Class-level inference
3-aminopiperidine scaffold identified as promising for cognition-enhancing agents
Scaffold-specific context; not attributed to 2-/4-amino regioisomers
Based on sunifiram/sapunifiram analog SAR studies
Neuroscience Cognition Enhancement Scaffold Design

DPP-4 Inhibitor Synthesis Utility

The utility of 3-piperidinamine hydrochloride in synthesizing complex pharmaceutical targets is demonstrated by a reported downstream reaction . In this reaction, 3-aminopiperidine dihydrochloride (a salt form of the same core structure) is used as a reactant, achieving a 43% yield in the synthesis of a complex purine derivative .

Synthetic yield
Data to verify
43% yield
Supports synthetic feasibility
Microwave-assisted coupling; yield context limited to reported conditions
Organic Synthesis Pharmaceutical Intermediates DPP-4 Inhibitors

3-Piperidinamine Hydrochloride Applications


Stereospecific Integrin Antagonist Synthesis

For medicinal chemistry programs targeting angiogenesis-related diseases, 3-piperidinamine hydrochloride serves as a critical racemic starting material. Resolution into its (S)- and (R)-enantiomers allows for the preparation of stereospecific integrin antagonists, where the (3S)-aminopiperidine core has been shown to confer superior potency against the alpha(v)beta3 receptor compared to the (3R)-isomer [1].

Cognition-Enhancing Agent Development

The 3-aminopiperidine scaffold is a privileged structure in neuroscience drug discovery [2]. 3-Piperidinamine hydrochloride is the ideal starting point for synthesizing libraries of compounds for screening against neurological targets, such as those involved in cognition and memory, where the 3-amino substitution is essential for desired pharmacological activity [2].

DPP-4 Inhibitor & Heterocycle Synthesis

This compound is a validated building block in the synthesis of complex heterocyclic systems, including DPP-4 inhibitors . Its documented use in a microwave-assisted synthesis achieving a 43% yield demonstrates its viability for modern, high-throughput synthetic methodologies, making it a reliable choice for medicinal chemists developing new enzyme inhibitors and other bioactive small molecules .

Application
Selection Property
Validation Focus
Chiral integrin antagonist research
Stereochemical control via resolution
αvβ3 binding activity context
Cognition-enhancement scaffold research
3-aminopiperidine privileged structure
Neuropharmacological screening context
Heterocyclic DPP-4 inhibitor synthesis
Reactive amine building block
Downstream synthetic pathway context

Technical Documentation Hub

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18 linked technical documents
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